3-(4-Chlorophenyl)-1-(2-phenylethenyl)urea
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Overview
Description
3-(4-Chlorophenyl)-1-(2-phenylethenyl)urea is an organic compound characterized by the presence of a chlorophenyl group and a phenylethenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(2-phenylethenyl)urea typically involves the reaction of 4-chlorophenyl isocyanate with 2-phenylethenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reactants are fed into a reactor where they undergo the desired chemical transformation, followed by purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(2-phenylethenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives with hydrogenated functional groups.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(2-phenylethenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(2-phenylethenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-(2-phenylethenyl)urea: Similar structure with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-1-(2-phenylethenyl)urea: Similar structure with a methyl group instead of chlorine.
3-(4-Nitrophenyl)-1-(2-phenylethenyl)urea: Similar structure with a nitro group instead of chlorine.
Uniqueness
3-(4-Chlorophenyl)-1-(2-phenylethenyl)urea is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C15H13ClN2O |
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Molecular Weight |
272.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2-phenylethenyl)urea |
InChI |
InChI=1S/C15H13ClN2O/c16-13-6-8-14(9-7-13)18-15(19)17-11-10-12-4-2-1-3-5-12/h1-11H,(H2,17,18,19) |
InChI Key |
AYTTXZYKBASJOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CNC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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